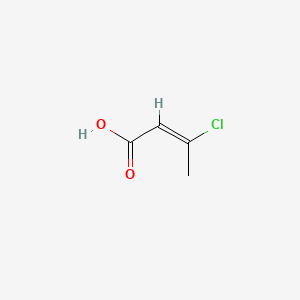

2-Butenoic acid, 3-chloro-, (E)-

Description

Significance of the (E)-Isomer in Vinyl Halide and α,β-Unsaturated Carboxylic Acid Systems

The importance of (E)-3-Chloro-2-butenoic acid stems from its identity as both a vinyl halide and an α,β-unsaturated carboxylic acid. The (E)-geometry, where the chlorine atom and the carboxylic acid group are on opposite sides of the double bond, is not merely a structural footnote but a defining feature that dictates its reactivity and synthetic potential.

The stereochemistry of the double bond has profound implications. The (E)-configuration provides a rigid framework that influences the trajectory of approaching reagents, leading to highly stereoselective reactions. In nucleophilic substitution reactions at the vinylic carbon, the stereochemistry can often be retained or inverted depending on the mechanism, a level of control that is highly sought after in synthesis. Furthermore, the electronic effects of the electron-withdrawing chlorine atom and carboxylic acid group are transmitted across the π-system, activating the double bond for specific transformations that might differ from its (Z)-isomer. This allows chemists to design synthetic routes where the desired stereochemical outcome is pre-programmed into the starting material.

When compared to its geometric isomer, (Z)-3-chloro-2-butenoic acid, the (E)-isomer exhibits distinct physical and chemical properties. nist.govchemeo.com The spatial arrangement of the bulky chlorine atom and the carboxylic acid group affects intermolecular interactions, leading to differences in melting points, boiling points, and solubility.

From a reactivity standpoint, the (Z)-isomer can undergo intramolecular reactions, such as lactonization, more readily under certain conditions due to the proximity of the reacting groups. The (E)-isomer is sterically precluded from such pathways, making it more stable and predictable for other transformations.

Comparing it to other halo-α,β-unsaturated acids, such as those containing bromine or iodine, reveals trends in reactivity based on the halogen's nature. rsc.org The carbon-chlorine bond is stronger than the carbon-bromine or carbon-iodine bonds, making (E)-3-chloro-2-butenoic acid less reactive in reactions involving cleavage of the C-X bond, such as in certain cross-coupling reactions. However, this stability can be an advantage, preventing unwanted side reactions.

Historical and Contemporary Academic Research Trajectories for Chlorinated Butenoic Acids

Historically, research into chlorinated butenoic acids was often linked to their identification as disinfection byproducts in chlorinated drinking water. nih.gov Early studies focused on their mutagenic and genotoxic effects, with significant attention given to compounds like (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (MX), an extremely potent mutagen. nih.gov This line of research highlighted the environmental and toxicological relevance of this class of compounds and spurred investigations into their formation and persistence. nih.gov

Contemporary research has pivoted to harness the unique chemical properties of chlorinated butenoic acids for constructive purposes in organic synthesis. Modern synthetic methods focus on the stereoselective synthesis of β-halo α,β-unsaturated systems. rsc.orgresearchgate.net Researchers have developed protocols using various catalysts, including iridium and iron complexes, for the regio- and stereoselective addition of acid chlorides to alkynes, providing efficient routes to these valuable building blocks. researchgate.net The focus has shifted from merely identifying these compounds to precisely controlling their synthesis to leverage their reactivity in building complex molecules.

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

(E)-3-Chloro-2-butenoic acid is a versatile building block because its functional groups can be manipulated selectively. The carboxylic acid can be converted to esters, amides, or acid chlorides, or it can be reduced. The double bond can undergo addition reactions, and the vinyl chloride moiety is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

This trifunctional nature makes it a precursor for a wide array of more complex structures. For instance, its reaction with nucleophiles can lead to the synthesis of substituted butenoic acids, which are themselves valuable intermediates. The defined stereochemistry of the (E)-isomer ensures that the geometry of the double bond is retained in the product, providing a reliable method for constructing molecules with specific three-dimensional arrangements. The development of methods for the hydrohalogenation of ynones has further expanded the toolkit for creating β-halovinyl carbonyl compounds, underscoring the importance of these structures as synthetic intermediates. rsc.org

Structure

3D Structure

Properties

CAS No. |

6214-28-4 |

|---|---|

Molecular Formula |

C4H5ClO2 |

Molecular Weight |

120.53 g/mol |

IUPAC Name |

(E)-3-chlorobut-2-enoic acid |

InChI |

InChI=1S/C4H5ClO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+ |

InChI Key |

XBOTUWGQYMHUFO-NSCUHMNNSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/Cl |

Canonical SMILES |

CC(=CC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of E 3 Chloro 2 Butenoic Acid

Stereoselective Synthesis Routes to the (E)-Isomer

The precise arrangement of substituents around the carbon-carbon double bond is crucial for the chemical properties and biological activity of many organic molecules. Consequently, stereoselective synthesis, which favors the formation of a specific isomer, is a cornerstone of modern organic chemistry. For (E)-3-chloro-2-butenoic acid, several strategies have been developed to ensure the preferential formation of the (E)-isomer.

One common approach to vinyl halides involves the addition of a halogen to an alkene followed by the elimination of a hydrogen halide (dehydrohalogenation). While this method can be effective, controlling the stereochemistry of the resulting vinyl halide can be challenging. The specific reagents and reaction conditions play a critical role in determining the isomeric ratio of the product.

Another related method involves the reaction of a carboxylic acid with a chlorinating agent. For instance, crotonic acid can react with hypochlorous acid to form 2-chloro-3-hydroxybutyric acid. Subsequent treatment with sulfuric acid can lead to the formation of 2-chlorobutenoic acid. wikipedia.org

Olefination reactions, which form carbon-carbon double bonds, are powerful tools for stereoselective synthesis. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are widely used to control the geometry of the resulting alkene. tcichemicals.com

In the context of synthesizing (E)-3-chloro-2-butenoic acid, a stabilized phosphonium (B103445) ylide would be required to favor the formation of the (E)-alkene. Modified Wittig procedures, sometimes referred to as the Schlosser modification, can also be employed to enhance the formation of (E)-alkenes from non-stabilized ylides. harvard.edu The Peterson olefination is another valuable method that offers stereochemical control. The reaction of an α-silyl carbanion with a carbonyl compound can lead to either the (Z)- or (E)-olefin, depending on the workup conditions (acidic or basic). tcichemicals.com

Table 1: Comparison of Olefination Reactions for (E)-Alkene Synthesis

| Reaction | Key Reagents | Stereochemical Preference | Notes |

|---|---|---|---|

| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide (stabilized) | (E)-alkene | Generally provides good (E)-selectivity. |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate (B1237965) carbanion | (E)-alkene | Often provides excellent (E)-selectivity and uses more reactive phosphonate carbanions. tcichemicals.com |

| Schlosser Modification (Wittig) | Non-stabilized ylide, phenyllithium | (E)-alkene | Allows for the synthesis of (E)-alkenes from ylides that would typically give (Z)-alkenes. harvard.edu |

| Peterson Olefination (Basic workup) | α-Silyl carbanion, base | (E)-alkene | The stereochemical outcome is controlled by the choice of acidic or basic workup. tcichemicals.com |

The synthesis of (E)-3-chloro-2-butenoic acid can also be achieved through the modification of other functional groups in a stereospecific manner. For instance, the reduction of a suitable precursor containing a triple bond could yield the desired (E)-alkene. The choice of reducing agent is critical to ensure the formation of the trans-alkene.

Additionally, ring-opening reactions of cyclic precursors can provide a stereocontrolled route to acyclic compounds. While specific examples for (E)-3-chloro-2-butenoic acid are not extensively documented in readily available literature, the principles of stereoselective functional group interconversion remain a viable strategy in organic synthesis.

Synthesis from Precursors: Rational Design and Pathway Optimization

The selection of an appropriate starting material is a key consideration in any synthetic plan. The following sections detail the synthesis of (E)-3-chloro-2-butenoic acid from readily available precursors.

Crotonic acid ((2E)-but-2-enoic acid) is a logical and common precursor for the synthesis of (E)-3-chloro-2-butenoic acid due to its structural similarity. wikipedia.org The challenge lies in the regioselective introduction of a chlorine atom at the 3-position while retaining the (E)-stereochemistry of the double bond.

One documented pathway involves the reaction of crotonic acid with hypochlorous acid, which results in the formation of 2-chloro-3-hydroxybutyric acid. Subsequent dehydration of this intermediate using sulfuric acid can yield 2-chlorobutenoic acid. wikipedia.org However, controlling the position of the double bond and the stereochemistry during dehydration is crucial.

Table 2: Synthesis of Chloro-butenoic Acid Derivatives from Crotonic Acid

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Crotonic acid | Hydrogen bromide | 3-Bromobutyric acid | wikipedia.org |

| Crotonic acid | Alkaline potassium permanganate | 2,3-Dihydroxybutyric acid | wikipedia.org |

| Crotonic acid | Hypochlorous acid | 2-Chloro-3-hydroxybutyric acid | wikipedia.org |

| 2-Chloro-3-hydroxybutyric acid | Sulfuric acid | 2-Chlorobutenoic acid | wikipedia.org |

| 2-Chloro-3-hydroxybutyric acid | Hydrogen chloride | 2,3-Dichlorobutenoic acid | wikipedia.org |

Acetylenic compounds serve as versatile precursors in organic synthesis, offering a linear framework that can be stereoselectively transformed into alkenes. The synthesis of (E)-3-chloro-2-butenoic acid can be envisioned through the hydrochlorination of a suitable acetylenic precursor.

For example, the addition of HCl to tetrolic acid (2-butynoic acid) could potentially yield 3-chloro-2-butenoic acid. The stereochemical outcome of such an addition would depend on the reaction conditions and the catalyst employed. Generally, the anti-addition of HX to an alkyne is favored, which would lead to the desired (E)-isomer. The use of specific catalysts can further enhance the stereoselectivity of this transformation. The synthesis of various polyethynyl aromatics often involves the use of (trimethylsilyl)acetylene (TMSA) and subsequent deprotection, highlighting the utility of acetylenic precursors in complex molecule synthesis. harvard.edu

Investigation of Reaction Mechanisms in Preparative Chemistry

The formation of (E)-3-chloro-2-butenoic acid can be approached through various synthetic routes, with the stereochemical outcome being highly dependent on the chosen mechanism. Understanding these mechanisms is paramount for optimizing the synthesis towards the desired (E) isomer.

Kinetic and Thermodynamic Studies of Stereoselectivity

The ratio of (E) to (Z) isomers in the synthesis of 3-chloro-2-butenoic acid is often dictated by the principles of kinetic and thermodynamic control. Under kinetic control, the product that is formed faster predominates, whereas under thermodynamic control, the more stable product is the major isomer. acs.orgnih.govresearchgate.net

Generally, the trans or (E) isomer of α,β-unsaturated carbonyl compounds is thermodynamically more stable than the cis or (Z) isomer due to reduced steric strain between the substituents on the double bond. In the case of 3-chloro-2-butenoic acid, the (E) isomer, where the larger chlorine atom and the carboxylic acid group are on opposite sides of the double bond, is expected to be the thermodynamically favored product. acs.org

The reaction conditions, particularly temperature, play a critical role in determining whether a reaction proceeds under kinetic or thermodynamic control. Lower temperatures often favor the kinetic product, as the system may not have enough energy to overcome the activation barrier to form the more stable thermodynamic product, or for the isomers to equilibrate. nih.govresearchgate.net Conversely, higher temperatures can allow for the reversible formation of both isomers, leading to an equilibrium mixture that favors the more stable thermodynamic product. nih.govresearchgate.net

For instance, in related electrophilic additions to conjugated dienes, lower temperatures favor the kinetically controlled 1,2-adduct, while higher temperatures lead to the thermodynamically more stable 1,4-adduct. nih.govresearchgate.net This principle can be extrapolated to the elimination reactions often employed to synthesize haloalkenoic acids. The choice of base and reaction time can also influence the product distribution by affecting the reversibility of the elimination step.

| Condition | Favored Product | Rationale |

| Low Temperature | Kinetic Product ((Z)-isomer may be favored depending on the mechanism) | Insufficient energy to overcome the activation barrier for the formation of the more stable isomer or for equilibration. nih.govresearchgate.net |

| High Temperature | Thermodynamic Product ((E)-isomer) | Sufficient energy for the reaction to be reversible and reach equilibrium, favoring the more stable isomer. nih.govresearchgate.net |

| Strong, Hindered Base | Kinetic Product | Favors abstraction of the most accessible proton, which may lead to the less stable isomer. acs.org |

| Weaker Base, Longer Reaction Time | Thermodynamic Product | Allows for equilibration to the more stable isomer. |

Role of Catalysis in Enhancing (E)-Selectivity

Catalysis offers a powerful tool to influence the stereochemical outcome of a reaction, often by providing an alternative reaction pathway with a lower activation energy and enhanced selectivity for a particular isomer. In the context of synthesizing (E)-3-chloro-2-butenoic acid, catalysts can play a crucial role in directing the reaction towards the desired (E)-isomer.

While specific catalytic systems for the direct synthesis of (E)-3-chloro-2-butenoic acid are not extensively documented in readily available literature, related transformations provide insights into potential catalytic strategies. For example, a mild and environmentally friendly trimethylamine-catalyzed (E)-stereoselective 1,3-hydrogen allylic rearrangement of enol phosphates has been developed to afford versatile β-phosphoroxylated (E)-α,β-unsaturated esters. nih.gov This methodology, when applied to a derivative of 2-chloroacetoacetate, yielded a stereoretentive (E)-rich mixture of the corresponding α,β-unsaturated ester. nih.gov This suggests that base catalysis can effectively promote the formation of the (E)-isomer in related systems.

Furthermore, palladium catalysts, such as Pd(dppb)Cl₂, have demonstrated high efficiency in stereoretentive Negishi cross-coupling reactions to prepare (E)-stereodefined disubstituted α,β-unsaturated esters from β-phosphoroxylated precursors. nih.gov Although a different type of reaction, this highlights the potential of transition metal catalysis in preserving and controlling double bond geometry.

The mechanism of catalysis in these stereoselective syntheses often involves the formation of a specific transition state that favors the formation of one stereoisomer over the other. For instance, a catalyst might coordinate with the substrate in a way that sterically hinders the approach of a reagent from one face, leading to the preferential formation of the (E)-isomer. In the case of base-catalyzed eliminations, the catalyst can influence the conformation of the substrate in the transition state of the dehydrochlorination step.

| Catalyst Type | Potential Role in (E)-Selectivity | Example of Related Application |

| Base Catalysts (e.g., Triethylamine) | Promotion of stereoselective rearrangement or elimination reactions. | (E)-stereoselective 1,3-hydrogen allylic rearrangement of enol phosphates. nih.gov |

| Transition Metal Catalysts (e.g., Palladium complexes) | Stereoretentive cross-coupling reactions to form (E)-alkenes. | Negishi cross-coupling to prepare (E)-stereodefined disubstituted α,β-unsaturated esters. nih.gov |

| Lewis Acids | Activation of substrates and control of transition state geometry. | Not specifically documented for this compound, but a general strategy in stereoselective synthesis. |

Solvent Effects and Reaction Environment Influences on Yield and Selectivity

The solvent in which a reaction is conducted is not merely an inert medium but can actively participate in the reaction mechanism, influencing both the rate and the stereochemical outcome. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize transition states, thereby altering the activation energy for the formation of different isomers.

In the synthesis of (E)-3-chloro-2-butenoic acid, the choice of solvent can significantly impact the E/Z ratio. For instance, in elimination reactions leading to the formation of alkenes, polar aprotic solvents can favor E2 mechanisms, where the stereochemistry is dictated by the anti-periplanar arrangement of the leaving group and the proton being abstracted. In contrast, polar protic solvents might promote E1 mechanisms, which proceed through a carbocation intermediate and can lead to a mixture of stereoisomers.

While specific data on solvent effects for the synthesis of (E)-3-chloro-2-butenoic acid is scarce, general principles of solvent effects on stereoselectivity can be applied. For example, a study on the synthesis of related α,β-unsaturated esters via a trimethylamine-catalyzed rearrangement was successfully carried out in acetonitrile (B52724) (CH₃CN), a polar aprotic solvent. nih.gov The use of deep eutectic solvents (DESs) has also been shown to influence the endo/exo ratio in Diels-Alder reactions, demonstrating the potential of novel solvent systems to control stereoselectivity.

The pH of the reaction medium is another critical factor, especially when dealing with carboxylic acids. The acidity or basicity of the environment can affect the protonation state of the substrate and reagents, which in turn can alter the reaction pathway and the resulting stereochemistry.

| Solvent/Environmental Factor | Influence on Reaction |

| Polarity | Can stabilize charged intermediates and transition states, influencing the reaction mechanism (e.g., E1 vs. E2) and thus stereoselectivity. |

| Proticity | Protic solvents can solvate anions and participate in hydrogen bonding, which can affect the reactivity of bases and nucleophiles. |

| Coordinating Ability | Solvents can coordinate with metal catalysts or substrates, influencing the steric environment of the transition state. |

| pH | Affects the protonation state of the carboxylic acid and any basic or acidic catalysts, thereby influencing their reactivity and the overall reaction pathway. |

| Concentration | Can affect reaction rates and, in some cases, the position of equilibrium, which can influence the final isomer ratio. |

Reactivity Profiles and Chemical Transformations of E 3 Chloro 2 Butenoic Acid

Nucleophilic Substitution Reactions at the Vinyl Halide Moiety

Nucleophilic substitution at a vinylic carbon, such as the C-3 position in (E)-3-chloro-2-butenoic acid, is generally less facile compared to saturated sp³-hybridized carbons. This reluctance towards substitution is attributed to several factors, including the increased strength of the C(sp²)-Cl bond compared to a C(sp³)-Cl bond and the steric hindrance posed by the double bond. However, under appropriate conditions and with suitable nucleophiles, substitution reactions can be induced.

The stereochemistry of nucleophilic substitution at a vinyl halide is highly dependent on the reaction mechanism. Two principal pathways are generally considered: the S\N1-like and the S\N2-like mechanisms, though these are not as clearly defined as in aliphatic systems.

An S\N1-like mechanism would involve the departure of the chloride ion to form a vinylic carbocation. This intermediate is sp-hybridized and linear at the cationic center. Consequently, the incoming nucleophile can attack from either face of the carbocation, leading to a mixture of stereoisomers (both retention and inversion of configuration), often resulting in a racemic or near-racemic mixture if the substitution creates a new stereocenter. However, the formation of a vinylic carbocation is energetically unfavorable. weebly.com

An S\N2-like mechanism at a vinylic center involves the nucleophile attacking the carbon atom from the side opposite to the leaving group. This backside attack leads to an inversion of configuration at the reaction center. For a successful S\N2-like reaction, the nucleophile must approach the electrophilic carbon in a trajectory that allows for effective orbital overlap with the σ* orbital of the C-Cl bond. weebly.com

In the case of (E)-3-chloro-2-butenoic acid, the stereochemical outcome of a nucleophilic substitution at C-3 would determine whether the product retains the (E)-configuration or is converted to the (Z)-isomer. Specific experimental studies on (E)-3-chloro-2-butenoic acid are required to definitively establish the predominant stereochemical pathway with various nucleophiles.

The reactivity of (E)-3-chloro-2-butenoic acid with various nucleophiles is a key aspect of its chemical profile. The electron-withdrawing nature of the carboxylic acid group can influence the electrophilicity of the vinylic carbon at C-3.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alkoxides (RO⁻), can lead to the formation of (E)-3-alkoxy-2-butenoic acids. These reactions typically require forcing conditions due to the lower reactivity of vinyl halides. The alkoxide attacks the C-3 position, displacing the chloride ion.

Nitrogen Nucleophiles: Amines, acting as nitrogen nucleophiles, can react with (E)-3-chloro-2-butenoic acid to yield 3-amino-2-butenoic acid derivatives. Primary and secondary amines are expected to participate in such reactions. The lone pair of electrons on the nitrogen atom attacks the electrophilic C-3 carbon.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols (RSH) in the presence of a base or thiolate anions (RS⁻), are generally potent nucleophiles and can be expected to react with (E)-3-chloro-2-butenoic acid to form 3-thio-2-butenoic acid derivatives.

A summary of potential nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium ethoxide (NaOEt) | (E)-3-ethoxy-2-butenoic acid |

| Nitrogen | Ammonia (B1221849) (NH₃) | (E)-3-amino-2-butenoic acid |

| Sulfur | Sodium thiomethoxide (NaSMe) | (E)-3-(methylthio)-2-butenoic acid |

Electrophilic and Radical Additions to the Double Bond

The carbon-carbon double bond in (E)-3-chloro-2-butenoic acid is susceptible to electrophilic and, potentially, radical addition reactions. The presence of both a chlorine atom and a carboxylic acid group on the double bond significantly influences the regioselectivity and stereoselectivity of these additions.

Electrophilic Addition: In the electrophilic addition to an alkene, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation intermediate (Markovnikov's rule). masterorganicchemistry.com For (E)-3-chloro-2-butenoic acid, the C-2 and C-3 carbons of the double bond have different electronic environments. The chlorine atom at C-3 can donate electron density through resonance but is electron-withdrawing by induction. The carboxylic acid group at C-2 is strongly electron-withdrawing.

This electronic setup makes the prediction of regioselectivity complex. The stability of the potential carbocation intermediates at C-2 and C-3 would need to be considered. A carbocation at C-2 would be destabilized by the adjacent electron-withdrawing carboxylic acid group. A carbocation at C-3 would be influenced by the competing inductive and resonance effects of the chlorine atom. In the case of hydrohalogenation, for instance, the proton would likely add to the carbon that can better accommodate the positive charge in the transition state. stackexchange.com

The stereoselectivity of electrophilic additions, such as halogenation, is often anti, meaning the two new groups add to opposite faces of the double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This is due to the formation of a cyclic halonium ion intermediate, which is then attacked by the nucleophile from the back side. libretexts.orglibretexts.orgmasterorganicchemistry.com

Radical Addition: Radical additions to alkenes are also possible, typically initiated by a radical species. The regioselectivity of radical additions often follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the double bond. The stereochemistry of radical additions can be more varied and may lead to a mixture of syn and anti addition products.

Hydrohalogenation: The addition of a hydrohalic acid, such as HBr, involves the protonation of the double bond to form a carbocation intermediate. masterorganicchemistry.com The proton will add to the carbon atom that leads to the more stable carbocation. The halide ion then attacks the carbocation. For (E)-3-chloro-2-butenoic acid, the stability of the possible carbocations at C-2 and C-3 will dictate the regiochemical outcome. stackexchange.com As mentioned, the electron-withdrawing nature of the carboxylic acid group will likely disfavor the formation of a carbocation at the adjacent C-2 position.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of (E)-3-chloro-2-butenoic acid undergoes the typical reactions of this functional class, including deprotonation, conversion to esters, and formation of amides.

Esterification: One of the most common reactions of carboxylic acids is esterification. The Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed is removed. masterorganicchemistry.comlibretexts.org For (E)-3-chloro-2-butenoic acid, reaction with an alcohol like ethanol (B145695) (CH₃CH₂OH) under acidic conditions would yield the corresponding ethyl ester, ethyl (E)-3-chloro-2-butenoate. masterorganicchemistry.com

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. However, direct reaction is often slow as the amine will deprotonate the carboxylic acid to form a stable carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The activated acyl intermediate is then readily attacked by the amine to form the amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ can also potentially reduce the carbon-carbon double bond and the vinyl chloride, so selective reduction would require careful choice of reagents and conditions.

A summary of the reactivity of the carboxylic acid group is provided in the table below.

| Reaction | Reagents | Product |

| Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl (E)-3-chloro-2-butenoate |

| Amide Formation | 1. SOCl₂ 2. Ammonia (NH₃) | (E)-3-chloro-2-butenamide |

| Reduction | LiAlH₄ | (E)-3-chloro-2-buten-1-ol |

Esterification and Amidation: Pathways and Controlled Derivatization

The carboxylic acid group of (E)-3-chloro-2-butenoic acid serves as a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physical and chemical properties for various applications.

Esterification: The conversion of (E)-3-chloro-2-butenoic acid to its corresponding esters is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. umass.edu The reactivity of the alcohol follows the general trend for sterically unhindered alcohols, with primary alcohols reacting more readily than secondary or tertiary alcohols.

A general representation of the esterification of (E)-3-chloro-2-butenoic acid is as follows:

CH₃C(Cl)=CHCOOH + R-OH ⇌ (H⁺ catalyst) ⇌ CH₃C(Cl)=CHCOOR + H₂O

The resulting (E)-3-chloro-2-butenoate esters are valuable intermediates in organic synthesis.

Amidation: The synthesis of amides from (E)-3-chloro-2-butenoic acid involves its reaction with ammonia or primary or secondary amines. Direct reaction between the carboxylic acid and an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated to facilitate the reaction. masterorganicchemistry.com

A common method for amidation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is achieved by treating (E)-3-chloro-2-butenoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (E)-3-chloro-2-butenoyl chloride is highly electrophilic and readily reacts with amines at room temperature to form the corresponding amide. fishersci.co.uk A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the hydrogen chloride gas produced during the reaction. fishersci.co.uk

Alternatively, coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. researchgate.net

| Reagent/Method | Product | General Conditions |

| Alcohol (R-OH) / Acid Catalyst | Ester (CH₃C(Cl)=CHCOOR) | Reflux, removal of water |

| Thionyl Chloride (SOCl₂) then Amine (R'R''NH) | Amide (CH₃C(Cl)=CHCONR'R'') | Two-step process, often with a base |

| Coupling Agent (e.g., DCC) / Amine (R'R''NH) | Amide (CH₃C(Cl)=CHCONR'R'') | Mild conditions, room temperature |

Decarboxylation and Reduction Pathways

Decarboxylation: The decarboxylation of α,β-unsaturated carboxylic acids is not as straightforward as that of β-keto acids. masterorganicchemistry.com While β-keto acids readily decarboxylate through a cyclic six-membered transition state upon heating, α,β-unsaturated acids generally require more forcing conditions. The mechanism of decarboxylation for α,β-unsaturated acids can be complex and may proceed through different pathways depending on the reaction conditions and the substitution pattern of the molecule. ccspublishing.org.cn In some cases, isomerization to the β,γ-unsaturated isomer may precede decarboxylation, which can then occur via a mechanism similar to that of β-keto acids. ccspublishing.org.cn For (E)-3-chloro-2-butenoic acid, the presence of the electron-withdrawing chlorine atom at the β-position could influence the stability of potential intermediates and thus affect the decarboxylation pathway. Specific studies on the thermal decarboxylation of (E)-3-chloro-2-butenoic acid are not widely reported, but it is expected to be more resistant to decarboxylation than its β-keto counterparts.

Reduction Pathways: The reduction of (E)-3-chloro-2-butenoic acid can target either the carboxylic acid functionality, the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid group to a primary alcohol. chem-station.comlibretexts.org This reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce the carbon-carbon double bond. Therefore, the expected product of the complete reduction of (E)-3-chloro-2-butenoic acid with LiAlH₄ would be 3-chlorobutan-1-ol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not capable of reducing carboxylic acids. masterorganicchemistry.com However, it can reduce the double bond of α,β-unsaturated carbonyl compounds, although this is often slower than the reduction of aldehydes and ketones. The presence of the chlorine atom might influence the reactivity of the double bond towards reduction.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another method for reducing the carbon-carbon double bond. This method would likely also lead to the reduction of the chloro group via hydrogenolysis, ultimately yielding butanoic acid.

| Reducing Agent | Primary Target | Expected Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic acid and C=C double bond | 3-Chlorobutan-1-ol |

| Sodium Borohydride (NaBH₄) | C=C double bond (potentially) | (E)-3-chloro-2-buten-1-ol (if selective) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | C=C double bond and C-Cl bond | Butanoic acid |

Cycloaddition and Pericyclic Reactions Involving the Unsaturated System

The carbon-carbon double bond in (E)-3-chloro-2-butenoic acid and its derivatives can participate in cycloaddition and other pericyclic reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org In this context, (E)-3-chloro-2-butenoic acid or its esters can act as dienophiles. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The carboxylic acid or ester group, along with the chlorine atom, are electron-withdrawing, which should make (E)-3-chloro-2-butenoic acid a moderately reactive dienophile.

The stereochemistry of the dienophile is retained in the product. Since the starting material is the (E)-isomer, the substituents on the newly formed cyclohexane (B81311) ring will have a trans relationship. The regioselectivity of the reaction will depend on the electronic and steric properties of the diene.

Other Pericyclic Reactions: While the Diels-Alder reaction is the most common cycloaddition for α,β-unsaturated carbonyl compounds, other pericyclic reactions could also be envisaged. For instance, [2+2] cycloadditions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) derivatives. However, specific examples of such reactions with (E)-3-chloro-2-butenoic acid are not well-documented in the literature.

Photochemical and Thermal Transformation Mechanisms

Light-Induced Rearrangements and Cleavage

The presence of the α,β-unsaturated carbonyl system in (E)-3-chloro-2-butenoic acid makes it susceptible to photochemical transformations. Upon absorption of ultraviolet light, the molecule can be excited to a higher electronic state, leading to various reactions.

One of the most common photochemical reactions of α,β-unsaturated carbonyl compounds is E/Z (cis/trans) isomerization. Irradiation of (E)-3-chloro-2-butenoic acid could lead to the formation of its (Z)-isomer, (Z)-3-chloro-2-butenoic acid (cis-3-chlorocrotonic acid). This isomerization proceeds through a triplet excited state, where rotation around the carbon-carbon double bond becomes possible. The composition of the photostationary state (the equilibrium mixture of E and Z isomers under irradiation) depends on the absorption spectra of the two isomers and their quantum yields of isomerization. Lewis acids have been shown to influence the photoisomerization of related conjugated butenoic esters, shifting the photoequilibrium towards the Z-isomer. rsc.org

Other potential photochemical reactions include [2+2] cycloadditions to form dimers or reactions with other alkenes to form cyclobutane derivatives. Photodecarboxylation is also a possibility, although it is less common for α,β-unsaturated acids compared to other classes of carboxylic acids.

Thermal Decomposition Pathways and Products

At elevated temperatures, (E)-3-chloro-2-butenoic acid can undergo thermal decomposition. The specific products and pathways will depend on the temperature and whether the decomposition occurs in the gas phase or in a condensed phase.

One potential thermal degradation pathway for related compounds like poly(3-hydroxybutyrate) is a cis-elimination reaction involving a six-membered ring transition state, leading to the formation of crotonic acid. A similar mechanism could be envisioned for (E)-3-chloro-2-butenoic acid, potentially leading to the elimination of hydrogen chloride to form buta-2,3-dienoic acid or other unsaturated products.

Pyrolysis of biomass-derived poly(3-hydroxybutyrate-co-3-hydroxyvalerate) has been shown to produce crotonic acid and its derivatives. researchgate.net While not a direct thermal decomposition of (E)-3-chloro-2-butenoic acid, this suggests that the butenoic acid skeleton can be a product of thermal degradation of related structures. The presence of the chlorine atom would likely influence the decomposition temperature and the nature of the resulting products, possibly favoring elimination pathways.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (E)-3-chlorobut-2-enoic acid, ¹H and ¹³C NMR spectra provide primary evidence for its constitution and configuration. The (E)-stereochemistry is confirmed by the chemical shift of the vinylic proton and the methyl group, as well as by nuclear Overhauser effect (nOe) experiments which would show spatial proximity between the vinylic proton and the methyl protons.

The expected ¹H NMR spectrum would feature three distinct signals: a singlet or narrow quartet for the methyl (CH₃) protons, a singlet for the vinylic (C=CH) proton, and a broad singlet for the carboxylic acid (COOH) proton. The ¹³C NMR spectrum would show four signals corresponding to the carboxyl carbon, the two sp²-hybridized carbons of the double bond, and the methyl carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structure Resolution

While the one-dimensional NMR spectra of (E)-3-chlorobut-2-enoic acid are relatively simple, two-dimensional (2D) NMR techniques provide definitive confirmation of the atomic connectivity. youtube.comsdsu.edu These experiments are particularly crucial when analyzing reaction products or more complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. walisongo.ac.id For (E)-3-chlorobut-2-enoic acid, a COSY spectrum would be expected to show a cross-peak indicating a weak four-bond (⁴J) coupling between the vinylic proton and the methyl protons, confirming their relationship within the same molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). sdsu.edu It provides an unambiguous link between the proton and carbon skeletons of the molecule. For the title compound, the HSQC spectrum would show correlations between the methyl proton signal and the methyl carbon signal, and between the vinylic proton signal and its corresponding carbon signal. youtube.com

Table 1: Expected 2D NMR Correlations for (E)-3-chlorobut-2-enoic acid

| Proton Signal | Expected COSY Correlation (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| Methyl (CH₃) | Vinylic Proton | Methyl Carbon | C3 (carbon with Cl), C2 (vinylic CH) |

| Vinylic (CH) | Methyl Protons | Vinylic Carbon | C1 (carboxyl), C3 (carbon with Cl), C4 (methyl) |

| Carboxyl (OH) | None | None | C1 (carboxyl), C2 (vinylic CH) |

Application of Chiral Auxiliaries and Shift Reagents in Configurational Studies

The molecule (E)-3-chlorobut-2-enoic acid is achiral and therefore does not have enantiomers. As such, chiral auxiliaries and chiral shift reagents are not used for its direct analysis. fiveable.melibretexts.org However, these reagents are critically important in reactions where (E)-3-chlorobut-2-enoic acid is used to synthesize new chiral molecules. numberanalytics.com

Chiral Auxiliaries: If (E)-3-chlorobut-2-enoic acid is reacted with a chiral alcohol to form an ester, the reaction may produce two diastereomers. These diastereomers have distinct physical properties and will exhibit separate signals in an NMR spectrum, allowing for the determination of diastereomeric excess. A chiral auxiliary is a chiral molecule temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. numberanalytics.comnih.gov

Chiral Shift Reagents: These are typically lanthanide-based complexes that can reversibly bind to a chiral analyte. fiveable.melibretexts.org If a reaction involving (E)-3-chlorobut-2-enoic acid produces a racemic mixture of a chiral product, adding a chiral shift reagent can cause the NMR signals of the two enantiomers to separate. nih.govacs.org This allows for the direct determination of enantiomeric excess (% ee) by integrating the distinct signals.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule and its conformational state. In the solid state and in concentrated solutions, carboxylic acids like (E)-3-chlorobut-2-enoic acid typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly influences the vibrational frequencies, particularly of the O-H and C=O groups.

The FT-IR spectrum shows characteristic absorption bands that confirm the molecular structure. The broad O-H stretch from the carboxylic acid dimer is one of the most recognizable features. The position of the C=O stretching vibration is indicative of the electronic environment, with conjugation to the C=C bond causing a shift to lower wavenumbers compared to a saturated carboxylic acid.

Table 2: Characteristic Vibrational Frequencies for (E)-3-chlorobut-2-enoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) | Very broad due to strong intermolecular hydrogen bonding in the dimer form. |

| Carbonyl C=O | Stretching | 1710 - 1680 | Lower frequency due to conjugation with the C=C double bond. |

| Alkene C=C | Stretching | 1650 - 1630 | Confirms the presence of the carbon-carbon double bond. |

| C-O | Stretching | 1320 - 1210 | Associated with the carboxylic acid group. |

| C-Cl | Stretching | 850 - 550 | Characteristic of a chloroalkene. |

Conformational analysis can be performed by studying shifts in these frequencies under different conditions (e.g., temperature, solvent polarity) or by comparing experimental spectra with those predicted from theoretical calculations for different conformers.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For (E)-3-chlorobut-2-enoic acid (C₄H₅ClO₂), the presence of chlorine is readily identified by its characteristic isotopic pattern, with two major peaks for the molecular ion corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Analysis of the fragmentation pathways is essential for confirming the structure of reaction products. Upon ionization in a mass spectrometer, the molecular ion of (E)-3-chlorobut-2-enoic acid can undergo fragmentation through various pathways. Identifying these fragments helps to piece together the original structure.

Table 3: Plausible Mass Spectrometry Fragments for (E)-3-chlorobut-2-enoic acid

| Fragment Ion | Proposed Neutral Loss | Formula of Fragment | Expected m/z (for ³⁵Cl) |

| [M - Cl]⁺ | Loss of a chlorine radical (•Cl) | [C₄H₅O₂]⁺ | 85.0284 |

| [M - OH]⁺ | Loss of a hydroxyl radical (•OH) | [C₄H₄ClO]⁺ | 103.9945 |

| [M - H₂O]⁺ | Loss of water (H₂O) | [C₄H₃ClO]⁺ | 101.9790 |

| [M - COOH]⁺ | Loss of a carboxyl radical (•COOH) | [C₃H₄Cl]⁺ | 75.0047 |

The precise masses of these fragments, as determined by HRMS, can be used to confirm their elemental composition, providing powerful evidence for the identification of (E)-3-chlorobut-2-enoic acid or its derivatives in a sample.

X-ray Crystallography for Solid-State Structure and Intermolecular Packing in Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of (E)-3-chlorobut-2-enoic acid can be challenging, analysis of its derivatives provides invaluable structural information. mdpi.com This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering unequivocal proof of stereochemistry and conformation. mdpi.com

For a derivative of (E)-3-chlorobut-2-enoic acid, a crystal structure would:

Absolutely confirm the (E)-configuration of the double bond.

Reveal the planarity of the α,β-unsaturated system.

Detail the intermolecular interactions that dictate the crystal packing. For the acid itself, this would involve visualizing the hydrogen-bonded dimer structure. researchgate.net In derivatives, other forces like π-π stacking or halogen bonding may become significant.

The data obtained from X-ray crystallography serves as a benchmark for validating molecular models and understanding the solid-state properties of the compound and its derivatives. researchgate.net

Computational and Theoretical Investigations of E 3 Chloro 2 Butenoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a system. For (E)-3-chloro-2-butenoic acid, such calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's stability. While detailed research articles focusing specifically on this compound are not prevalent in publicly accessible literature, the principles of these methods allow for a robust theoretical characterization.

A significant application of quantum chemical calculations is the mapping of reaction pathways. By calculating the energy of the molecule as its geometry changes, a potential energy surface for a chemical reaction can be constructed. This surface allows for the identification of minima, corresponding to reactants, intermediates, and products, and saddle points, known as transition states.

The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. For (E)-3-chloro-2-butenoic acid, theoretical chemists could model various reactions, such as its synthesis from simpler precursors, its esterification, or its degradation pathways. Analyzing the transition state structures would reveal the precise atomic motions involved during the reaction, offering a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Quantum chemical methods can accurately predict various spectroscopic parameters. For instance, calculations can determine nuclear magnetic shielding tensors, which can be converted to NMR chemical shifts. Vibrational frequencies and intensities can also be calculated, providing a theoretical infrared (IR) and Raman spectrum.

These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. The theoretical data can be validated against experimental values, such as those available in the NIST Chemistry WebBook. nist.govnist.gov Discrepancies between calculated and experimental values can, in turn, prompt a re-evaluation of the theoretical model or the experimental assignment.

Below is an example table illustrating how theoretical predictions for vibrational frequencies could be compared with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3570 | ~3400-2400 (broad) | Carboxylic acid O-H stretch |

| ν(C=O) | 1725 | ~1710 | Carbonyl C=O stretch |

| ν(C=C) | 1650 | ~1645 | Alkene C=C stretch |

| ν(C-Cl) | 750 | ~760 | C-Cl stretch |

Conformation Analysis and Potential Energy Surface Mapping

(E)-3-Chloro-2-butenoic acid possesses conformational flexibility due to rotation around its single bonds (C-C and C-O). Different spatial arrangements of the atoms, or conformers, can have different energies and, consequently, different populations at a given temperature.

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule by rotating these bonds. Quantum chemical calculations are performed at each step to determine the energy, resulting in a map that shows the energy as a function of the rotational angles (dihedrals). The low-energy regions on this map correspond to stable conformers. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule. This information is vital for understanding its reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the atomic motions by solving Newton's equations of motion.

Electronic Properties Analysis (e.g., HOMO-LUMO, NBO, Electrostatic Potential) for Mechanistic Insights

To gain deeper mechanistic insights, several analysis methods can be applied to the results of quantum chemical calculations.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scienceopen.com For (E)-3-chloro-2-butenoic acid, the HOMO would likely be localized on the C=C double bond and the oxygen atoms, while the LUMO would be an antibonding π* orbital.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. faccts.dewisc.edu This method allows for the quantification of the charge distribution on each atom and the analysis of donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. aiu.edu For this molecule, NBO analysis would reveal the polarization of the C-Cl bond and the delocalization of electron density from the oxygen lone pairs into the π system.

Molecular Electrostatic Potential (MEP) : The MEP is a property that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netscispace.com It provides a visual guide to the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. scienceopen.comwalisongo.ac.id In (E)-3-chloro-2-butenoic acid, the MEP would show significant negative potential around the carbonyl oxygen and a lesser negative potential around the chlorine atom, highlighting these as sites for interaction with electrophiles or hydrogen bond donors. The acidic proton of the carboxyl group would be a site of strong positive potential.

| Property | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| EHOMO | -0.28 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.05 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 0.23 | Indicates chemical reactivity and electronic transition energy. |

| NBO Charge on Cl | -0.15 e | Partial negative charge on the chlorine atom due to its electronegativity. |

| NBO Charge on C=O Carbon | +0.65 e | Partial positive charge on the carbonyl carbon, making it an electrophilic site. |

Derivatization Strategies and Synthesis of Analogues of E 3 Chloro 2 Butenoic Acid

Synthesis of Novel Esters, Amides, and Anhydrides with Controlled Stereochemistry

The carboxylic acid group of (E)-3-chloro-2-butenoic acid is the primary site for derivatization to form esters, amides, and anhydrides. A common and effective strategy to achieve this involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (E)-3-chloro-2-butenoyl chloride is a key intermediate that readily reacts with various nucleophiles without disturbing the (E)-stereochemistry of the double bond.

Ester Synthesis: The synthesis of esters, such as ethyl 3-chloro-2-butenoate, can be achieved by reacting the (E)-3-chloro-2-butenoyl chloride intermediate with an appropriate alcohol (e.g., ethanol). This method is generally high-yielding and preserves the configuration of the vinyl chloride. Direct esterification of the carboxylic acid is also possible but may require harsher conditions or specific catalysts.

Amide Synthesis: Amide derivatives are synthesized by the reaction of the acyl chloride with primary or secondary amines. This nucleophilic acyl substitution reaction is typically rapid and efficient. A broad range of amines can be used, allowing for the introduction of various substituents on the nitrogen atom. researchgate.net Alternative methods for amide formation directly from the carboxylic acid include the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), or the in situ generation of reactive phosphonium (B103445) salts. wikipedia.orgalfa-chemistry.com For example, a mixture of N-chlorophthalimide and triphenylphosphine (B44618) can activate the carboxylic acid for amidation. wikipedia.orgalfa-chemistry.com These methods are particularly useful for creating sensitive amides under mild conditions. researchgate.net

Anhydride Synthesis: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. researchgate.net A more versatile method for preparing both symmetrical and mixed anhydrides under milder conditions involves reacting the (E)-3-chloro-2-butenoyl chloride with a carboxylate salt or another equivalent of (E)-3-chloro-2-butenoic acid. researchgate.netnih.gov This approach provides better control and is suitable for creating unsymmetrical anhydrides by using a different carboxylate salt. researchgate.net

A summary of these derivatization reactions is presented below:

| Derivative | Reagents and Conditions | General Reaction |

| Esters | 1. SOCl₂ or (COCl)₂2. R'-OH | R-COOH → R-COCl → R-COOR' |

| Amides | 1. SOCl₂ or (COCl)₂2. R'R''NH | R-COOH → R-COCl → R-CONR'R'' |

| Amides | DCC or other coupling agents, R'R''NH | R-COOH + R'R''NH → R-CONR'R'' |

| Anhydrides | 1. SOCl₂ or (COCl)₂2. R-COO⁻Na⁺ | R-COOH → R-COCl → (RCO)₂O |

R represents the (E)-3-chloro-2-butenyl group.

Transformation of the Vinyl Halide into Other Functional Groups (e.g., Alkenylboronates, Alkenylstannanes)

The vinyl chloride moiety in (E)-3-chloro-2-butenoic acid and its derivatives is a valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the substitution of the chlorine atom, leading to the synthesis of important building blocks like alkenylboronates and alkenylstannanes while retaining the double bond's stereochemistry.

Synthesis of Alkenylboronates: Alkenylboronates, particularly pinacol (B44631) esters, are highly useful intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The Miyaura borylation reaction is a powerful method for converting vinyl halides into vinyl boronic esters. organic-chemistry.org This reaction typically involves treating the vinyl chloride with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst [e.g., PdCl₂(dppf)] and a base (e.g., potassium acetate (B1210297), KOAc). wikipedia.orgalfa-chemistry.com The reaction conditions are generally mild and tolerant of various functional groups, including the ester or amide functionalities that might be present on the butenoic acid backbone. organic-chemistry.org

Synthesis of Alkenylstannanes: Alkenylstannanes are key reagents for Stille cross-coupling reactions. organic-chemistry.orgwikipedia.org These compounds can be prepared from vinyl halides, although the hydrostannylation of alkynes is a more common method. organic-chemistry.org The Stille reaction itself involves the coupling of an organostannane with an sp²-hybridized carbon halide (like a vinyl chloride) catalyzed by palladium. wikipedia.orglibretexts.org To synthesize an alkenylstannane from (E)-3-chloro-2-butenoic acid derivatives, one could envision a coupling reaction with a hexaalkylditin compound under palladium catalysis, though direct synthesis from alkynes is often more straightforward.

The general schemes for these transformations are outlined below:

| Target Functional Group | Reaction Name | Key Reagents |

| Alkenylboronate | Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂), Pd Catalyst, Base |

| Alkenylstannane | Stille-type Coupling | Hexaalkylditin (R₃Sn-SnR₃), Pd Catalyst |

These transformations significantly expand the synthetic utility of (E)-3-chloro-2-butenoic acid, allowing it to be incorporated into a wide range of complex molecules.

Preparation of Polymerizable Monomers and Specialty Chemical Precursors

The bifunctional nature of (E)-3-chloro-2-butenoic acid and its derivatives makes them attractive candidates for the synthesis of specialty chemicals, including polymerizable monomers. The presence of a reactive α,β-unsaturated system and a modifiable carboxyl group allows for the design of monomers with tailored properties.

Derivatives such as the esters and amides of (E)-3-chloro-2-butenoic acid can function as monomers in polymerization reactions. In particular, α,β-unsaturated amides are known to participate in copolymer synthesis. nih.gov The vinyl group can undergo addition polymerization, leading to the formation of a polymer backbone, while the pendant group containing the chloro-substituent and the ester or amide linkage can impart specific properties to the resulting material. These properties could include altered thermal stability, solubility, or reactivity for further post-polymerization modification.

Furthermore, the derivatives of (E)-3-chloro-2-butenoic acid serve as precursors for other valuable chemical intermediates. For example, the corresponding amides and hydrazides are polyfunctional compounds that can be used in the synthesis of heterocyclic systems or other biologically active molecules. nih.gov The ability to perform selective reactions at either the carboxyl group or the vinyl chloride position provides a pathway to a variety of specialty chemical precursors.

Design and Synthesis of Related Stereoisomers and Structural Analogues

The synthesis of stereoisomers and structural analogues of (E)-3-chloro-2-butenoic acid is crucial for studying structure-activity relationships and exploring new chemical reactivity. Key analogues include the (Z)-isomer and compounds where the position of the chloro substituent is altered.

Synthesis of (Z)-3-Chloro-2-butenoic acid: The stereoisomer, (Z)-3-chloro-2-butenoic acid (also known as cis-3-chloro-2-butenoic acid), is a known compound. mdpi.com Synthetic methods that yield mixtures of (E) and (Z) isomers often start from acetylenic acids. For example, the reaction of but-2-ynoic acid with reagents like oxalyl chloride in DMF can lead to a mixture of (E) and (Z) 3-chloro-2-butenoyl chlorides, which can then be hydrolyzed or reacted with nucleophiles to give the corresponding acid or amide derivatives. nih.gov Separation of these stereoisomers can typically be achieved using chromatographic techniques.

Synthesis of Structural Analogues: Other structural analogues are also of synthetic interest. For instance, ethyl 3-chloro-2-oxo-butanoate is an important intermediate for various biologically active compounds, including thiazole (B1198619) carboxylic acids. organic-chemistry.orgnih.gov Its synthesis can be achieved from diethyl oxalate (B1200264) in a two-step process involving nucleophilic substitution and chlorination. organic-chemistry.org Another structural isomer is (Z)-2-chloro-2-butenoic acid , which has the chlorine atom at the 2-position instead of the 3-position. nih.gov The synthesis of such compounds often requires different starting materials and synthetic routes, such as the stereoselective cross-metathesis of a terminal olefin with a dichloroethene reagent.

| Compound Name | IUPAC Name | CAS Number | Key Structural Feature |

| (E)-3-Chloro-2-butenoic acid | (2E)-3-Chlorobut-2-enoic acid | 6214-28-4 | trans configuration of carboxyl and methyl groups. |

| (Z)-3-Chloro-2-butenoic acid | (2Z)-3-Chlorobut-2-enoic acid | 55831-56-6 | cis configuration of carboxyl and methyl groups. mdpi.com |

| (Z)-2-Chloro-2-butenoic acid | (2Z)-2-Chlorobut-2-enoic acid | 53993-41-2 | Chlorine at C2, cis to carboxyl group. nih.gov |

| Ethyl 3-chloro-2-oxo-butanoate | Ethyl 3-chloro-2-oxobutanoate | 63436-53-3 | Ketone at C2, chlorine at C3. organic-chemistry.org |

Advanced Applications in Organic Synthesis and Materials Science Non Clinical/non Biological Focus

Utilization as a Versatile Building Block in Multi-Step Organic Syntheses

(E)-3-chloro-2-butenoic acid serves as a fundamental building block in multi-step organic syntheses, enabling the construction of more complex molecular architectures. vapourtec.comsigmaaldrich.com Its utility stems from the ability of its functional groups to participate in a wide array of chemical reactions. Chemists can strategically employ this compound to introduce specific structural motifs into a target molecule in a controlled and efficient manner. vapourtec.com

The presence of both an electrophilic carbon atom (at the C-3 position due to the chlorine atom) and a nucleophilic double bond, along with the carboxylic acid functionality, allows for diverse synthetic transformations. For instance, it can be a precursor for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. mdpi.comamazonaws.comnih.gov The synthesis of these heterocycles often involves multi-component reactions where three or more starting materials combine in a single step to form a product containing significant portions of all the reactants. nih.govrug.nl

Table 1: Examples of Multi-Step Syntheses Utilizing (E)-3-chloro-2-butenoic Acid Derivatives

| Starting Material/Derivative | Reagents | Product Type | Ref. |

| (E)-3-chloro-2-butenoic acid | Amines, other nucleophiles | Substituted butenoic acids, heterocycles | mdpi.com |

| 3-Chloro-2-butanone | 1,4-dianion of acetophenone (B1666503) N-ethoxycarbonylhydrazone | Pyrazoline derivatives | sigmaaldrich.com |

| Ethyl 3-chloro-2-butenoate | Various nucleophiles | Substituted butenoate esters | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Role in the Development of Novel Polymeric Materials (e.g., Copolymers, Specialty Plastics)

The double bond in (E)-3-chloro-2-butenoic acid allows it to undergo polymerization reactions, either with itself or with other monomers (comonomers) to form copolymers. These resulting polymers can exhibit unique properties, making them suitable for applications as specialty plastics or other advanced materials. For example, copolymers of its parent compound, crotonic acid, with vinyl acetate (B1210297) are utilized in the formulation of paints and adhesives. wikipedia.orgthegoodscentscompany.com The incorporation of the chloro-substituted butenoic acid monomer can introduce specific functionalities and characteristics, such as altered solubility, thermal stability, or adhesive properties, into the final polymeric material.

The development of novel polymeric materials often involves designing polymer scaffolds that can encapsulate or be modified with other functional units. nih.gov While direct polymerization studies of (E)-3-chloro-2-butenoic acid are not extensively detailed in the provided results, its structural similarity to other polymerizable monomers suggests its potential in creating tailored polymers.

Precursor Chemistry for Industrial Intermediates and Fine Chemicals (excluding direct product use/efficacy)

(E)-3-chloro-2-butenoic acid and its derivatives are valuable precursors in the synthesis of various industrial intermediates and fine chemicals. ethernet.edu.et Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications, often as starting materials for more complex products. researchgate.netchimia.ch The reactivity of the chloro- and carboxylic acid groups allows for the transformation of (E)-3-chloro-2-butenoic acid into a range of other useful compounds.

For example, its ester, ethyl 3-chloro-2-butenoate, is a known chemical intermediate. nih.gov The parent compound, crotonic acid, can be produced by the oxidation of crotonaldehyde. wikipedia.org Reactions involving the double bond and the chloro-substituent can lead to a variety of other functionalized butanoic acid derivatives. For instance, the reaction of crotonic acid with hypochlorous acid yields 2-chloro-3-hydroxybutyric acid, which can be further transformed into 2-chlorobutenoic acid. wikipedia.org These transformations highlight the potential of (E)-3-chloro-2-butenoic acid to serve as a key starting material for a diverse array of chemical products.

Table 2: Potential Industrial Intermediates Derived from (E)-3-chloro-2-butenoic Acid Chemistry

| Precursor/Derivative | Transformation | Resulting Intermediate Class | Potential Application Area |

| (E)-3-chloro-2-butenoic acid | Esterification | Alkyl 3-chloro-2-butenoates | Synthesis of fine chemicals |

| (E)-3-chloro-2-butenoic acid | Nucleophilic substitution | Substituted 2-butenoic acids | Building blocks for complex molecules |

| (E)-3-chloro-2-butenoic acid | Reduction | Chloro-butanoic acids | Chemical synthesis |

This table illustrates potential synthetic pathways and applications based on the reactivity of the compound.

Incorporation into Ligands or Catalyst Scaffolds for Specialized Reactions

The carboxylic acid functionality of (E)-3-chloro-2-butenoic acid allows for its incorporation into more complex molecular structures that can act as ligands or catalyst scaffolds. nih.gov Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst. A catalyst scaffold provides the structural framework for a catalytic system, influencing its activity and selectivity. escholarship.org

Advanced Analytical Methodologies for Research and Industrial Process Monitoring

Chromatographic Method Development for Isomer Separation and Purity Assessment in Research Batches (e.g., Chiral HPLC, GC-MS)

In the synthesis of "(E)-3-chloro-2-butenoic acid," the potential for the co-formation of its geometric isomer, (Z)-3-chloro-2-butenoic acid (also known as cis-3-chloroisocrotonic acid), necessitates the development of high-resolution chromatographic methods for accurate purity assessment. nist.govnist.gov Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. While "(E)-3-chloro-2-butenoic acid" can be analyzed directly, its polarity and the presence of a carboxylic acid group can lead to peak tailing and potential adsorption on the column. researchgate.net To improve chromatographic performance, derivatization is often employed, a topic discussed in detail in section 8.3. A typical GC-MS method development for isomer separation would involve:

Column Selection: A polar capillary column, such as one with a wax-based stationary phase (e.g., polyethylene (B3416737) glycol), is often chosen for separating short-chain fatty acids and their derivatives. shimadzu.com

Temperature Programming: A carefully controlled temperature gradient is essential to achieve baseline separation of the (E) and (Z) isomers, which may have very similar boiling points.

Mass Spectrometry Detection: The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. PubChem documents a GC-MS spectrum for "(E)-3-chloro-2-butenoic acid," which serves as a reference for identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is highly suitable for analyzing less volatile or thermally sensitive compounds. For "(E)-3-chloro-2-butenoic acid," reversed-phase HPLC is a common approach.

Isomer Separation: The separation of (E) and (Z) isomers can be achieved on standard reversed-phase columns (e.g., C18) by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

Chiral HPLC: The prompt mentions chiral HPLC. While "(E)-3-chloro-2-butenoic acid" itself is not chiral, chiral stationary phases (CSPs) are sophisticated tools designed to separate enantiomers. youtube.com The principles of high-selectivity interactions that allow CSPs to distinguish between mirror-image molecules are also relevant to challenging isomer separations. sigmaaldrich.comsigmaaldrich.com For instance, phases based on macrocyclic glycopeptides or cyclodextrins, which separate compounds based on subtle differences in their three-dimensional structure and functional group interactions, could potentially resolve the geometric isomers of 3-chloro-2-butenoic acid with high efficiency. sigmaaldrich.comhplc.eu

Table 1: Illustrative Chromatographic Parameters for Isomer Analysis

| Parameter | GC-MS (for Derivatized Acid) | Reversed-Phase HPLC |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography |

| Stationary Phase/Column | Polar Wax Column (e.g., SH-WAX, 60 m x 0.25 mm) shimadzu.com | C18 or Mixed-Mode Reverse Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Helium Carrier Gas shimadzu.com | Acetonitrile/Water with acid modifier (e.g., formic acid) sielc.com |

| Temperature | Oven Temperature Program (e.g., 80°C to 240°C) shimadzu.com | Ambient or controlled (e.g., 25-40°C) |

| Detection | Mass Spectrometry (Electron Ionization) | UV (e.g., 210-220 nm) or Mass Spectrometry |

| Primary Application | Purity assessment, identification of volatile impurities | Quantification and separation of non-volatile species and isomers |

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Profiling

The synthesis of "(E)-3-chloro-2-butenoic acid" can be significantly optimized by employing in-situ spectroscopic techniques. These methods, often referred to as Process Analytical Technology (PAT), allow for real-time monitoring of chemical reactions without the need for sampling and offline analysis. This provides immediate insight into reaction kinetics, the formation of intermediates, and the ideal endpoint.

For the synthesis of this compound, Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel to collect spectra continuously.

Reaction Monitoring: By tracking characteristic vibrational frequencies, one can monitor the consumption of reactants and the formation of the product. For example, in a reaction starting from 2-butenoic acid, one could observe the decrease in the intensity of peaks associated with the reactant and the simultaneous increase in the intensity of peaks unique to "(E)-3-chloro-2-butenoic acid."

Kinetic Profiling: The data collected over time can be used to generate concentration profiles for reactants and products. This information is essential for calculating reaction rates, determining the reaction order, and understanding the influence of process parameters like temperature and catalyst concentration on the reaction outcome.

The spectral data available in public databases, such as the IR and Raman spectra for "(E)-3-chloro-2-butenoic acid" on PubChem, provide the foundational information needed to select the specific wavenumbers for monitoring. nih.gov

Table 2: Potential Spectroscopic Markers for Real-Time Monitoring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Monitoring the product formation. Shift in position can indicate changes in conjugation or hydrogen bonding. |

| C=C Stretch | 1640 - 1680 | Tracking the formation of the butenoic acid backbone and confirming its presence throughout the reaction. |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | General indicator of the presence of the carboxylic acid group. |

| C-Cl Stretch | 600 - 800 | Directly monitoring the introduction of the chlorine atom onto the molecule, confirming the conversion to the chlorinated product. |

Development of Specific Derivatization Methods for Enhanced Detection in Complex Matrices

Analyzing "(E)-3-chloro-2-butenoic acid" in complex matrices such as environmental water, soil, or biological fluids presents a significant challenge due to low concentrations and interference from other compounds. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties, particularly for GC analysis. research-solution.com The primary goals of derivatizing a carboxylic acid are to increase its volatility and thermal stability by masking the polar carboxyl group. researchgate.netgcms.cz

Common Derivatization Strategies:

Alkylation (Esterification): This is the most common method for carboxylic acids, converting them into more volatile esters. gcms.cz A typical procedure involves reacting the acid with an alcohol (e.g., methanol or butanol) in the presence of a catalyst like Boron trifluoride (BF₃). research-solution.com The resulting methyl or butyl ester of "(E)-3-chloro-2-butenoic acid" is significantly more volatile and exhibits better chromatographic behavior.